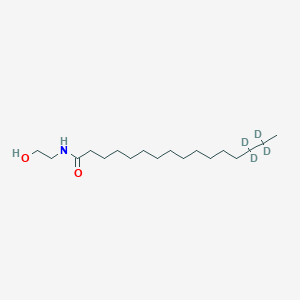

パルミトイルエタノールアミド-d4

概要

説明

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide is a synthetically derived fatty acid derivative. . This substitution offers advantages in scientific research, particularly in the field of biophysics.

科学的研究の応用

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide has several scientific research applications:

Biophysical Research: Used as a lipid probe for neutron scattering experiments to study the structure and dynamics of biological molecules at the atomic level.

Lipid Membrane Studies: Incorporated into model membranes to investigate membrane fluidity, organization, and interactions with other biomolecules.

Pharmacokinetics: Employed in studies to understand the metabolic pathways and distribution of deuterated compounds in biological systems.

作用機序

Target of Action

Palmitoyl Ethanolamide-d4 (PEA-d4), also known as 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide, is an endogenous fatty acid amide . The primary targets of PEA-d4 are the peroxisome proliferator-activated receptor alpha (PPAR-α) , and cannabinoid-like G-coupled receptors GPR55 and GPR119 .

Mode of Action

PEA-d4 selectively activates PPAR-α . This interaction inhibits antigen-induced serotonin release from RBL-2H3 cells . The presence of PEA-d4 enhances anandamide activity by an "entourage effect" .

Biochemical Pathways

PEA-d4 plays a central role in numerous biological processes, including pain, inflammation, and lipid metabolism . It is involved in the down-regulation of activation of mast cells , which are key players in inflammation and allergic reactions.

Result of Action

PEA-d4 has been shown to have anti-inflammatory , anti-nociceptive , neuroprotective , and anticonvulsant properties . It prevents decreases in paw withdrawal latency in a radiant heat hypersensitivity test . It also inhibits tonic convulsions induced by pentylenetetrazole (PTZ) in rats when administered at a dose of 40 mg/kg .

生化学分析

Biochemical Properties

Palmitoyl Ethanolamide-d4 shares the biochemical properties of its non-deuterated counterpart, PEA. PEA is proposed to target the peroxisome proliferator-activated receptor alpha (PPAR-α) . It also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . It lacks affinity for the cannabinoid receptors CB1 and CB2 .

Cellular Effects

In terms of cellular effects, Palmitoyl Ethanolamide-d4, like PEA, has been shown to have anti-inflammatory and anti-hyperalgesic effects . It can inhibit the release of histamine, prostaglandin D2, and TNF-alpha induced by allergens . It also down-regulates the activation of mast cells .

Molecular Mechanism

The molecular mechanism of action of Palmitoyl Ethanolamide-d4 involves its binding to PPAR-α, GPR55, and GPR119 . It inhibits adenylate cyclase and negatively regulates the cAMP/PKA pathway through the αi/o subunit . It also produces several indirect receptor-mediated actions through the so-called entourage effect .

Temporal Effects in Laboratory Settings

In laboratory settings, Palmitoyl Ethanolamide-d4 has been shown to have long-term effects. For instance, it has been demonstrated that when PEA was formulated as an emulsion in corn oil and administered subcutaneously to young DBA/2 mice, the compound was more extensively distributed in several organs, including the brain .

Dosage Effects in Animal Models

In animal models, the effects of Palmitoyl Ethanolamide-d4 vary with different dosages. For example, it has been shown that PEA at a dose of 10 mg/kg body weight significantly reduced intestinal damage and inflammation in a reperfusion injury murine model .

Metabolic Pathways

Palmitoyl Ethanolamide-d4 is involved in the endocannabinoid system’s metabolic pathways . It selectively activates PPARα over PPARβ/δ and PPARγ in HeLa cells expressing the human receptors .

Transport and Distribution

It is known that PEA, the non-deuterated counterpart, is synthesized “on demand” in response to tissue injury/stress as part of a mechanism to restore/maintain homeostasis .

Subcellular Localization

Given its lipid nature and its role in lipid metabolism , it is likely to be found in areas of the cell where lipid metabolism occurs, such as the endoplasmic reticulum and mitochondria.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide typically involves the following steps:

Deuteration of Hexadecanoic Acid: The starting material, hexadecanoic acid, undergoes deuteration at the 14th and 15th positions. This can be achieved using deuterium gas (D2) in the presence of a suitable catalyst.

Amidation Reaction: The deuterated hexadecanoic acid is then reacted with 2-aminoethanol to form the desired amide.

Industrial Production Methods

Industrial production methods for 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Deuteration: Utilizing large-scale deuteration reactors to replace hydrogen atoms with deuterium.

Continuous Flow Amidation: Employing continuous flow reactors to efficiently carry out the amidation reaction, ensuring consistent product quality and yield.

化学反応の分析

Types of Reactions

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces primary or secondary amines.

Substitution: Produces ethers or esters.

類似化合物との比較

Similar Compounds

Palmitoylethanolamide: A non-deuterated analog with similar structural features but lacks the deuterium atoms.

N-arachidonoylethanolamine (Anandamide): Another fatty acid derivative with different biological functions.

Uniqueness

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide is unique due to its deuterium substitution, which provides advantages in neutron scattering experiments and other biophysical studies. The deuterium atoms enhance the compound’s utility as a probe for investigating lipid membranes and other biological systems.

生物活性

14,14,15,15-Tetradeuterio-N-(2-hydroxyethyl)hexadecanamide is a deuterated derivative of hexadecanamide, which is known for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is a fatty acid amide that has garnered attention due to its structural similarity to bioactive lipids involved in various physiological processes.

- Chemical Formula : CHDNO

- Molecular Weight : 302.5 g/mol

- IUPAC Name : 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes involved in lipid metabolism and signaling pathways. It resembles naturally occurring endocannabinoids and may influence the endocannabinoid system, which plays a crucial role in regulating various physiological processes including pain sensation, mood, and appetite.

Biological Activity Overview

Research indicates that compounds similar to N-(2-hydroxyethyl)hexadecanamide exhibit several biological activities:

- Anti-inflammatory Effects : Fatty acid amides have been shown to modulate inflammatory responses. For instance, palmitoylethanolamide (PEA), a structurally related compound, has demonstrated anti-inflammatory properties by activating peroxisome proliferator-activated receptor-alpha (PPAR-α), which regulates inflammation and pain pathways.

- Analgesic Properties : Similar compounds have been evaluated for their analgesic effects in models of acute and chronic pain. The mechanism often involves modulation of pain pathways via cannabinoid receptors.

- Neuroprotective Effects : Some studies suggest that fatty acid amides can exert neuroprotective effects through their action on the endocannabinoid system and other neurotrophic factors.

In Vitro Studies

In Vivo Studies

- Animal Models : Animal studies have demonstrated that administration of related fatty acid amides can reduce pain responses in models of neuropathic pain and inflammation.

- Behavioral Assessments : Behavioral assays in rodents indicate potential anxiolytic effects, possibly linked to modulation of neurotransmitter systems influenced by the endocannabinoid system.

Case Studies

- A study evaluating the effects of palmitoylethanolamide (PEA) on chronic pain found significant reductions in pain scores among patients treated with PEA compared to placebo controls. This suggests potential parallels for N-(2-hydroxyethyl)hexadecanamide in similar therapeutic contexts.

| Study | Findings |

|---|---|

| Pain Management Study | Significant reduction in chronic pain scores with PEA (similar structure) |

| Neuroprotection Study | Enhanced neuronal survival under oxidative stress conditions |

特性

IUPAC Name |

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYVTAGFYLMHSO-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])CCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693946 | |

| Record name | N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159908-45-8 | |

| Record name | N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。